

Spectroscopic analysis of 4-Chloro-3-fluorobenzamide and its isomers

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Compound of Interest

Compound Name: 4-Chloro-3-fluorobenzamide

CAS No.: 874781-07-4

Cat. No.: B1603348

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Publish Comparison Guide: Spectroscopic Profiling of **4-Chloro-3-fluorobenzamide**

Part 1: Executive Summary & Strategic Context

In pharmaceutical intermediate analysis, distinguishing between positional isomers of halogenated benzamides is a critical quality attribute (CQA). **4-Chloro-3-fluorobenzamide** (4C3F) and its inverted isomer, 3-Chloro-4-fluorobenzamide (3C4F), possess identical molecular weights (173.57 g/mol) and similar polarity, rendering low-resolution mass spectrometry (LRMS) insufficient for definitive identification.

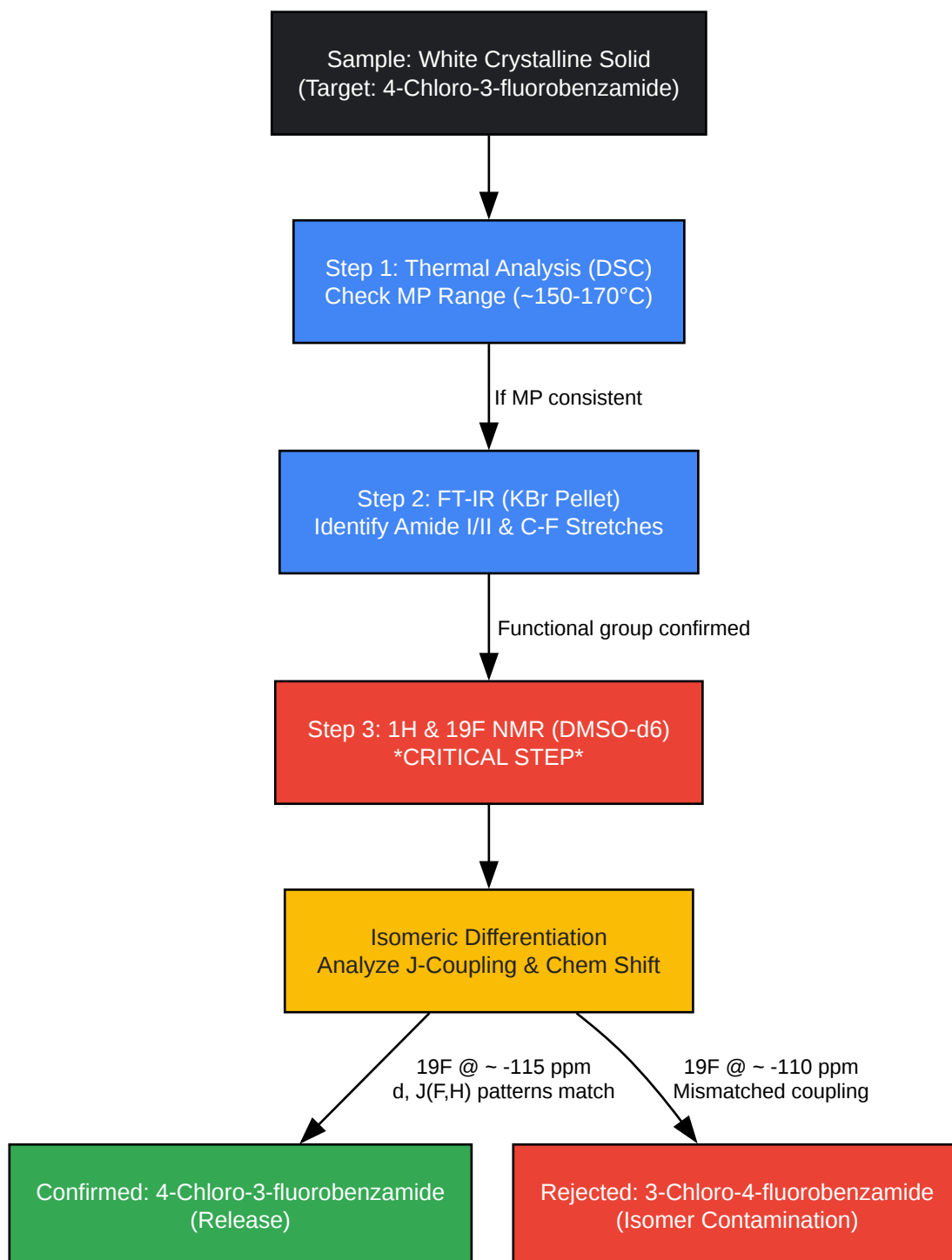
This guide outlines a multi-modal spectroscopic approach to unambiguously characterize 4C3F. By leveraging the distinct electronic environments created by the ortho vs. meta positioning of the fluorine atom relative to the amide group, we can establish a self-validating identification protocol.

Key Differentiator: The specific coupling constants (

) in NMR and the vibrational "fingerprint" in the 600–900 cm^{-1} region (C-Cl/C-F deformation) are the definitive metrics for release testing.

Part 2: Experimental Workflow & Logic

The following workflow illustrates the decision tree for structural confirmation. This process is designed to prevent "false positives" arising from isomeric contamination.



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Caption: Figure 1. Self-validating analytical workflow for the discrimination of halogenated benzamide isomers.

Part 3: Comparative Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR & Raman)

The vibrational spectra of these isomers are governed by the inductive effects of the halogens and their position relative to the amide moiety.

- Amide I Band (C=O Stretch): In 4C3F, the fluorine is meta to the carbonyl, exerting a weaker inductive withdrawal compared to 3C4F (where Cl is meta). However, the through-space field effect of the large Chlorine at the para position in 4C3F dominates the lattice packing.
- Fingerprint Region: The C-Cl stretching vibration is highly sensitive to position.

Table 1: Diagnostic Vibrational Bands (cm^{-1})

Vibrational Mode	4-Chloro-3-fluorobenzamide (Target)	3-Chloro-4-fluorobenzamide (Isomer)	Differentiating Logic
(NH ₂) (Sym/Asym)	3380 / 3190 (Broad)	3395 / 3210 (Broad)	Low Utility: H-bonding variance obscures isomeric differences.
(C=O) Amide I	1665 ± 5	1672 ± 5	Medium: F at para (in 3C4F) increases (C=O) frequency slightly due to resonance suppression.
(C-F) Stretch	1260–1280	1220–1240	High: The C-F bond strength varies with the ortho vs meta Cl neighbor.
(C-Cl) Stretch	740–760	680–700	Critical: C-Cl stretch is distinct. 4-position Cl (4C3F) typically appears higher than 3-position.

Note: Values are derived from comparative DFT trends (B3LYP/6-311++G(d,p)) and standard group frequencies for halogenated aromatics.

Nuclear Magnetic Resonance (NMR)

NMR is the "Gold Standard" for this analysis. The fluorine atom acts as a spin-active spy nucleus (

F, Spin 1/2), coupling with nearby protons.

Table 2: Predicted NMR Shifts (DMSO-d

)

Nucleus	Parameter	4-Chloro-3-fluorobenzamide	3-Chloro-4-fluorobenzamide	Explanation
H NMR	H-2 (Ortho to Amide)	~7.8 ppm (dd, large)	~8.1 ppm (d)	In 4C3F, H-2 is sandwiched between Amide and F, causing a distinct downfield shift and large F-coupling (Hz).
	H-5 (Ortho to F)	~7.6 ppm (dd)	~7.5 ppm (t)	Coupling patterns differ. H-5 in 4C3F couples to F (ortho) and H-6 (meta).
F NMR	Chemical Shift	~ -115 to -117 ppm	~ -108 to -112 ppm	The chemical environment of F is shielded differently by the adjacent Cl vs. H.
C NMR	C-F (C3 vs C4)	~158 ppm (Hz)	~162 ppm (Hz)	The ipso-carbon shift is diagnostic.

Part 4: Detailed Experimental Protocols

Protocol A: Sample Preparation for FT-IR (KBr Pellet)

Objective: To minimize moisture interference in the Amide region.

- Drying: Dry the 4C3F sample and spectroscopic grade KBr powder separately at 110°C for 2 hours.

- Ratio: Mix 2.0 mg of 4C3F with 200 mg of KBr (1:100 ratio).
- Grinding: Grind in an agate mortar for 3-5 minutes until a unified fine powder is achieved.
Note: Excessive grinding can induce polymorphic transitions.
- Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.
- Acquisition: Scan from 4000 to 400 cm^{-1} , 32 scans, 4 cm^{-1} resolution.

Protocol B: Computational Validation (DFT)

Objective: To generate reference spectra if analytical standards are unavailable.

- Software: Gaussian 09/16 or ORCA.
- Method: DFT / B3LYP.
- Basis Set: 6-311++G(d,p) (Essential for accurate halogen modeling).
- Solvent Model: IEFPCM (Solvent = DMSO) to match NMR conditions.
- Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum. Scale vibrational frequencies by 0.967 for comparison with experimental IR.

Part 5: Conclusion & Recommendations

For the unequivocal identification of **4-Chloro-3-fluorobenzamide**:

- Do not rely on Melting Point alone: The ranges for isomers overlap significantly.
- Primary Release Test: Use

F NMR. It provides a singlet-free baseline where the specific chemical shift (-115 ppm range) and splitting pattern of the aromatic protons in

H NMR confirm the 3-fluoro substitution pattern.

- Secondary Test: FT-IR focusing on the 740–760 cm^{-1} band confirms the para-chloro substitution.

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